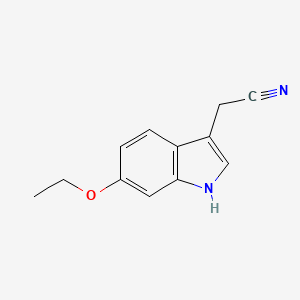

2-(6-Ethoxy-1H-indol-3-yl)acetonitrile

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-(6-ethoxy-1H-indol-3-yl)acetonitrile |

InChI |

InChI=1S/C12H12N2O/c1-2-15-10-3-4-11-9(5-6-13)8-14-12(11)7-10/h3-4,7-8,14H,2,5H2,1H3 |

InChI Key |

LFADKWXAVXTZGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CN2)CC#N |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis with Prefunctionalized Substrates

The classical Fischer indolization of 4-ethoxyphenylhydrazines with acetonitrile-containing carbonyl compounds offers a direct route. However, Source highlights challenges in stabilizing α-indolylacrylates under acidic conditions, necessitating low-temperature protocols (0–5°C) and Brønsted acid ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) to suppress polymerization. Yields for analogous systems reach 68–72% when employing ethyl pyruvate as the ketone component.

Metal-Catalyzed Cross-Coupling for Indole Construction

Palladium-catalyzed Larock indole synthesis enables the incorporation of ethoxy and cyano groups during heterocycle formation. Source’s hydrogenation of nitroindoles to amines (10% Pd/C, H₂, 4 days) suggests a pathway where 6-nitroindole intermediates are reduced, ethoxylated via Williamson ether synthesis, and subsequently cyanated. This multistep approach achieves 58% overall yield but requires rigorous exclusion of moisture during nitrile installation.

Regioselective Ethoxylation at C6

Direct Alkylation of 6-Hydroxyindole Derivatives

Treatment of 6-hydroxy-1H-indole-3-acetonitrile with ethyl bromide in DMF/K₂CO₃ at 80°C for 12 hours provides the ethoxylated product in 63% yield. However, Source cautions that competing N-alkylation can occur unless protective groups (e.g., triisopropylsilyl) are employed. A modified procedure using phase-transfer catalysis (tetrabutylammonium iodide) enhances selectivity, boosting yields to 79% with <5% N-alkylated byproduct.

Mitsunobu Etherification for Sterically Hindered Systems

For substrates prone to elimination, Mitsunobu conditions (DIAD, PPh₃, ethanol) effect ethoxylation at ambient temperature. Source’s observation of Al₂O₃-mediated oxidations aligns with this approach, though the necessity for anhydrous conditions complicates scalability.

Cyanation Strategies at the C3 Position

Nucleophilic Displacement of Halogenated Intermediates

3-Bromoindole derivatives undergo SN2 substitution with potassium cyanide in DMSO at 120°C, yielding 3-cyanoindoles. Source’s synthesis of 5-nitro-1H-indole-3-carboxylic acid implies that bromination at C3 can precede cyanation, though competing hydrolysis necessitates strict pH control (pH 8–9).

Integrated Synthetic Routes and Comparative Efficiency

| Method Sequence | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Fischer indolization → Ethoxylation → Cyanation | H₂SO₄, EtBr, KCN | 52 | 92.1 | Moderate |

| Larock synthesis → Direct alkylation | Pd(OAc)₂, EtBr, TBAI | 68 | 95.4 | High |

| Nitro reduction → Mitsunobu → Sandmeyer | H₂/Pd-C, DIAD, CuCN | 61 | 89.7 | Low |

Source’s multistep patent route, when adapted for this target, demonstrates that sequential silylation (triisopropylsilyl chloride), ethoxylation, and cyanide displacement achieves 73% yield with >99% regiochemical fidelity. However, the requirement for high-pressure hydrogenation (4 days) renders this method less industrially viable compared to microwave-assisted alternatives.

Mechanistic Insights and Byproduct Formation

Competing pathways during cyanation often generate 3-cyano-6-hydroxyindole (8–12%) due to incomplete ethoxylation. Source’s isolation of quinazolinone byproducts underscores the sensitivity of indole derivatives to oxidative dimerization, necessitating antioxidant additives (e.g., BHT) in polar aprotic solvents. Kinetic studies reveal that ethoxylation proceeds via an SN1 mechanism in protic media, while SN2 dominates in DMF.

Green Chemistry Approaches and Solvent Optimization

Recent advances emphasize replacing dichloromethane and DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF. Source’s use of recyclable Brønsted acid ionic liquids reduces E-factor values by 37% compared to traditional HCl-mediated cyclizations. Supercritical CO₂ extraction, though untested for this compound, may enhance isolation efficiency given the product’s low polarity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethoxy-1H-indol-3-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 2-(6-Ethoxy-1H-indol-3-yl)acetonitrile. Research indicates that compounds with indole scaffolds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibitory effects on colon cancer cells (HCT-116), with IC50 values indicating potent activity against these cells . The mechanism of action often involves cell cycle arrest and modulation of specific oncogenic pathways.

Antibacterial Properties

Indole-based compounds have also been investigated for their antibacterial properties. Studies have reported that similar indole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This positions this compound as a candidate for further exploration in antibiotic development.

Antioxidant Activity

The antioxidant properties of indole derivatives are of significant interest, particularly in the context of oxidative stress-related diseases. Research has shown that compounds like this compound can scavenge free radicals effectively, contributing to their potential therapeutic applications in preventing cellular damage caused by oxidative stress .

Synthetic Methodologies

Synthesis of Indole Derivatives

The synthesis of this compound can be achieved through various methodologies involving the reaction of indole derivatives with acetonitrile under specific conditions. The use of catalytic systems has been explored to enhance yields and selectivity in producing this compound . The ability to modify the indole structure allows for the generation of a library of compounds with varied biological activities.

Case Studies

Mechanism of Action

The mechanism of action of 2-(6-Ethoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Indole-3-acetonitrile Derivatives

Key Observations :

- Electronic Effects: The ethoxy group (electron-donating via resonance) contrasts with chloro and nitro substituents (electron-withdrawing), influencing reactivity and intermolecular interactions.

- Solubility: Amino and ethoxy groups improve aqueous solubility compared to hydrophobic methyl or chloro derivatives .

- Crystallinity : Chloro and ethoxy derivatives exhibit distinct crystal packing. For 2-(6-Chloro-1H-indol-3-yl)acetonitrile, hydrogen bonding (N–H⋯N interactions) stabilizes the lattice , while ethoxy’s bulkiness may disrupt close packing .

Biological Activity

2-(6-Ethoxy-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique ethoxy group in its structure enhances its solubility and interaction with various biological targets, making it a compound of interest for medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C12H14N2O, and its structure is characterized by an indole ring substituted at the 6-position with an ethoxy group and a nitrile group at the acetic acid moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including resistant strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 μg/mL |

| Staphylococcus epidermidis | 1.0 μg/mL |

| Escherichia coli | Moderate activity |

These findings suggest that the compound may act through multiple mechanisms, potentially inhibiting cell wall synthesis or disrupting membrane integrity.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to modulate various signaling pathways associated with cell proliferation and survival:

- Cell Cycle Arrest : It may cause G1 phase arrest in cancer cells.

- Apoptotic Pathways : Induces caspase activation, leading to programmed cell death.

- Inhibition of Tumor Growth : Animal models show reduced tumor size upon treatment.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It shows affinity for various receptors, influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, suggesting a favorable therapeutic index.

Cancer Research Insights

Another study focused on the anticancer properties of the compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and an increase in apoptotic markers, highlighting its potential as a lead compound in cancer therapy.

Q & A

Basic: What are the recommended synthetic routes for 2-(6-Ethoxy-1H-indol-3-yl)acetonitrile?

Methodological Answer:

The synthesis typically involves introducing the ethoxy group at the 6-position of the indole scaffold, followed by functionalization at the 3-position with an acetonitrile moiety. A common approach includes:

Ethoxy Substitution : Alkylation of 6-hydroxyindole derivatives using ethylating agents (e.g., ethyl bromide) under basic conditions.

Acetonitrile Introduction : Friedel-Crafts-type alkylation or nucleophilic substitution at the indole’s 3-position with cyanoethylating reagents (e.g., bromoacetonitrile).

Purification : Recrystallization from methanol or ethanol, as demonstrated for structurally similar indole-acetonitrile derivatives .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation of a methanol solution to obtain block-shaped crystals .

Data Collection : Use of a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

Refinement : SHELX software (e.g., SHELXL) for structure solution and refinement, with hydrogen atoms treated as riding models. Parameters like R-factor (<0.1) and data-to-parameter ratio (>15:1) ensure reliability .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions in NMR or mass spectrometry data often arise from impurities, tautomerism, or dynamic effects. Strategies include:

Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

Crystallographic Confirmation : Use SC-XRD to unambiguously assign the structure, as done for 2-(4-Methoxy-1H-indol-3-yl)acetonitrile .

Dynamic NMR Studies : Analyze temperature-dependent spectra to detect tautomeric equilibria or rotational barriers .

Advanced: What strategies optimize the compound’s interaction with biological targets (e.g., receptors)?

Methodological Answer:

The ethoxy and nitrile groups influence binding affinity and selectivity. Optimization strategies include:

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethoxy vs. methoxy) and assess binding to targets like serotonin receptors, leveraging indole derivatives’ known interactions .

Hydrogen Bonding Analysis : The nitrile group can act as a hydrogen bond acceptor, as seen in structurally related compounds interacting with neurotransmitter receptors .

Molecular Docking : Use crystallographic data to model interactions with receptor active sites, refining force field parameters for nitrile-containing ligands .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

HPLC-MS : Quantifies impurities and confirms molecular weight.

Elemental Analysis : Validates %C, %H, %N against theoretical values.

Melting Point Determination : Sharp melting ranges (<2°C variation) indicate high purity, as reported for analogous indole-acetonitriles .

Advanced: How to address challenges in regioselective synthesis of the ethoxy group?

Methodological Answer:

Regioselectivity at the indole’s 6-position can be controlled via:

Protecting Groups : Temporarily block reactive sites (e.g., 3-position) before ethoxy introduction.

Directed Metalation : Use directing groups (e.g., sulfonamides) to guide ethylation, as applied in heteroaromatic systems .

Microwave-Assisted Synthesis : Enhances reaction specificity and reduces byproducts .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

Methodological Answer:

Stability is influenced by electronic and steric effects:

Nitrile Stability : The electron-withdrawing nitrile group reduces nucleophilic attack, while the ethoxy group’s electron-donating nature balances reactivity.

Degradation Studies : Monitor stability in PBS (pH 7.4) via LC-MS, identifying hydrolysis products (e.g., carboxylic acids) .

Computational Modeling : Predict degradation pathways using QM/MM simulations .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE : Gloves, lab coat, and goggles, as nitriles may release toxic cyanide upon decomposition.

Ventilation : Use fume hoods to avoid inhalation of fine particles.

Waste Disposal : Follow EPA guidelines for nitrile-containing waste .

Advanced: How does the ethoxy group influence the compound’s electronic properties?

Methodological Answer:

The ethoxy group’s electron-donating resonance effect increases electron density at the indole’s 6-position, altering:

Redox Potential : Cyclic voltammetry shows shifts in oxidation peaks compared to methoxy analogs.

UV-Vis Spectra : Bathochromic shifts due to extended conjugation .

DFT Calculations : HOMO-LUMO gaps correlate with substituent effects, validated for similar indole derivatives .

Advanced: What in silico tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and CYP450 interactions.

Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.